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Cat. No.: B046374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a valuable chemical

intermediate with significant applications in the pharmaceutical industry, as a precursor for

various drugs, and in the synthesis of functional chemicals. This technical guide provides an in-

depth overview of the primary synthesis pathways for 2-(Ethylamino)ethanol, offering detailed

experimental protocols, comparative data, and visual representations of the chemical

processes. The information is tailored for researchers, scientists, and professionals involved in

drug development and chemical synthesis, aiming to provide a comprehensive resource for the

laboratory and industrial-scale production of this important compound.

Introduction
2-(Ethylamino)ethanol (C₄H₁₁NO) is a secondary amine and a primary alcohol, a chemical

structure that imparts it with versatile reactivity. Its utility as a building block in organic synthesis

is well-established, particularly in the preparation of pharmaceuticals, corrosion inhibitors, and

surfactants. The efficient and selective synthesis of 2-(Ethylamino)ethanol is, therefore, a

topic of considerable interest in both academic and industrial research. This guide explores the

most prominent and relevant synthetic routes, providing a critical analysis of each to aid in the

selection of the most appropriate method based on factors such as yield, purity, cost, and

environmental impact.
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Core Synthesis Pathways
The synthesis of 2-(Ethylamino)ethanol can be achieved through several distinct chemical

transformations. The most significant of these are:

Reaction of Ethylene Oxide with Ethylamine: A widely used industrial method.

Disproportionation of N-Ethyldiethanolamine: A route that utilizes a common byproduct of the

primary synthesis.

Catalytic Amination of Ethylene Glycol with Ethylamine: A "green" chemistry approach

offering an alternative to traditional methods.

Reductive Amination of Glycolaldehyde with Ethylamine: A bio-based route with potential for

sustainable production.

The logical relationship and flow between the primary synthesis route and the

disproportionation of its byproduct are illustrated below.
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Figure 1: Logical relationship between primary synthesis and byproduct valorization.

Reaction of Ethylene Oxide with Ethylamine
This is the most direct and common industrial method for the production of 2-
(Ethylamino)ethanol. The reaction involves the nucleophilic attack of ethylamine on the

epoxide ring of ethylene oxide. The reaction can be controlled to favor the formation of the

desired mono-adduct, though over-reaction to form N-ethyldiethanolamine is a common side

reaction.
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Figure 2: Synthesis of 2-(Ethylamino)ethanol from Ethylene Oxide and Ethylamine.

This protocol is based on a patented method utilizing a high-throughput continuous flow

microchannel reactor.

Materials:

30% (w/w) aqueous solution of ethylene oxide

70% (w/w) aqueous solution of ethylamine

Corning high-throughput continuous flow microchannel reactor

Procedure:

Set the temperature of the direct current preheating module of the microchannel reactor to

35°C.

Set the flow rate of the 30% ethylene oxide aqueous solution metering pump to 42.0 mL/min.

Set the flow rate of the 70% ethylamine aqueous solution metering pump to 20.0 mL/min.

Separately pump the ethylene oxide and ethylamine solutions into the preheating module.
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The preheated solutions are then introduced into the enhanced mass transfer mixing module

of the reactor.

The reaction mixture is allowed to react for 160 seconds at a reaction temperature of 35°C.

Collect the effluent from the outlet of the microchannel reactor.

The collected effluent is then dehydrated to obtain the final product.

Expected Outcome: This method has been reported to produce N-ethylethanolamine with a

yield of 94% and a liquid phase purity of 99.2%.[1]

Disproportionation of N-Ethyldiethanolamine
N-Ethyldiethanolamine, a common byproduct of the ethylene oxide and ethylamine reaction,

can be converted to 2-(Ethylamino)ethanol through a disproportionation reaction. This

process is typically carried out at high temperatures in the presence of a specific catalyst.

N-Ethyldiethanolamine

Disproportionation

Manganese Oxide or
Supported Zirconium Oxide Catalyst 300-450°C

2-(Ethylamino)ethanol Triethanolamine

Click to download full resolution via product page

Figure 3: Disproportionation of N-Ethyldiethanolamine.

This protocol is derived from a patented production method.

Materials:
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N-Ethyldiethanolamine

Manganese oxide catalyst or an alkali metal hydroxide-supporting zirconium oxide catalyst.

High-temperature reactor (suitable for liquid or gas phase reactions)

Inert gas (e.g., nitrogen)

Catalyst Preparation (Manganese Oxide):

To 100 g of 15% ammonia water, add 186 g of a 46% aqueous solution of manganese nitrate

hexahydrate to precipitate manganese hydroxide.

Filter, wash, and dry the precipitate.

Calcify the dried manganese hydroxide in the presence of air at 400°C for 3 hours to obtain

the manganese oxide catalyst.

Procedure:

The disproportionation reaction can be performed in either a liquid-phase or a gas-phase

reactor.

Charge the reactor with the chosen catalyst.

Introduce N-ethyldiethanolamine into the reactor.

Heat the reactor to a temperature between 300°C and 450°C.[2]

The reaction can be carried out in the presence of a gas such as hydrogen, nitrogen, or

oxygen.

The reacted gas containing 2-(ethylamino)ethanol is then cooled and can be absorbed into

water for collection and further purification.

Expected Outcome: In one example, this method resulted in an average yield of 2-
(ethylamino)ethanol of 38.6% with an average conversion rate of N-ethyldiethanolamine of

38.1% over a 2-hour period.[2]
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Catalytic Amination of Ethylene Glycol with Ethylamine
This pathway represents a greener approach to 2-(Ethylamino)ethanol synthesis, starting

from ethylene glycol, which can be derived from renewable resources. The reaction proceeds

via a dehydrogenation-amination-hydrogenation mechanism over a heterogeneous catalyst.
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Figure 4: Experimental workflow for the catalytic amination of ethylene glycol.

This protocol is based on analogous catalytic amination reactions of ethylene glycol.

Materials:

Ethylene Glycol

Ethylamine
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Supported bimetallic catalyst (e.g., Co-Cu/γ-Al₂O₃)

High-pressure autoclave reactor

Hydrogen gas

Catalyst Preparation (Co-Cu/γ-Al₂O₃ by impregnation):

Prepare an aqueous solution of cobalt nitrate and copper nitrate.

Impregnate γ-Al₂O₃ support with the metal nitrate solution.

Dry the impregnated support at 120°C.

Calcify the dried material in air at 500°C.

Reduce the catalyst under a hydrogen flow at an elevated temperature prior to use.

Procedure:

Charge the autoclave with the catalyst, ethylene glycol, and ethylamine.

Seal the reactor and purge with nitrogen, followed by hydrogen.

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

Heat the reactor to the reaction temperature (e.g., 180-200°C) with stirring.

Maintain the reaction for a specified time (e.g., 4 hours).

After the reaction, cool the reactor to room temperature and carefully vent the excess

pressure.

The reaction mixture is then filtered to remove the catalyst, and the liquid product is purified

by distillation.

Expected Outcome: While specific data for the reaction with ethylamine is not readily available,

analogous reactions with ammonia to produce ethylenediamine show ethylene glycol
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conversions of over 50% and selectivities to the desired amine products that can be optimized

by adjusting reaction conditions and catalyst composition.[3][4]

Reductive Amination of Glycolaldehyde with Ethylamine
A novel and green approach involves the reductive amination of glycolaldehyde, which can be

derived from biomass. This pathway offers a potential route from renewable feedstocks to 2-
(Ethylamino)ethanol.

Glycolaldehyde

Imine/Enamine Intermediate

Ethylamine

Reduction

2-(Ethylamino)ethanol

e.g., H₂/Pd or NaBH₃CN

Click to download full resolution via product page

Figure 5: Reductive amination of glycolaldehyde.

This protocol is based on studies of reductive amination of glycolaldehyde.[5][6]

Materials:

Glycolaldehyde

Ethylamine

Palladium on carbon (Pd/C) catalyst
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Methanol (solvent)

High-pressure reactor

Hydrogen gas

Procedure:

In a high-pressure reactor, dissolve glycolaldehyde and ethylamine in methanol.

Add the Pd/C catalyst to the solution.

Seal the reactor and purge with nitrogen, followed by hydrogen.

Pressurize the reactor with hydrogen to a pressure of approximately 75 bar.

Heat the reactor to 100°C with stirring.

Maintain the reaction for a specified period, monitoring the consumption of hydrogen.

After the reaction is complete, cool the reactor, vent the pressure, and filter the reaction

mixture to remove the catalyst.

The solvent is removed under reduced pressure, and the resulting crude product is purified

by distillation.

Expected Outcome: Studies on the reductive amination of glycolaldehyde have shown that the

choice of solvent and catalyst is crucial for achieving high yields of the desired amino alcohol

products, with yields reported to be up to +90 C%.[6]

Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthesis pathways of

2-(Ethylamino)ethanol.

Table 1: Reaction Conditions
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Pathway Reactants Catalyst
Temperature
(°C)

Pressure

Ethylene Oxide +

Ethylamine

Ethylene Oxide,

Ethylamine

None (in

microreactor)
35

Atmospheric (in

microreactor)

Disproportionatio

n

N-

Ethyldiethanolam

ine

Manganese

Oxide or

Supported

Zirconium Oxide

300 - 450
Varies (Liquid or

Gas Phase)

Catalytic

Amination

Ethylene Glycol,

Ethylamine, H₂

e.g., Co-Cu/γ-

Al₂O₃
180 - 200 e.g., 4 MPa

Reductive

Amination

Glycolaldehyde,

Ethylamine, H₂
e.g., Pd/C 100 e.g., 75 bar

Table 2: Performance Metrics
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Pathway Yield (%) Purity (%)
Key
Advantages

Key
Disadvantages

Ethylene Oxide +

Ethylamine
94 99.2

High yield and

purity,

established

industrial

process.

Use of toxic and

flammable

ethylene oxide,

byproduct

formation.

Disproportionatio

n
~38.6 -

Utilizes a

byproduct,

improving overall

process

economy.

High

temperatures

required,

moderate yield.

Catalytic

Amination

- (High

conversion

expected)

-

"Green" route

from potentially

renewable

feedstock.

Requires high

pressure,

catalyst

development is

ongoing.

Reductive

Amination

Up to 90 (for

related products)
-

Bio-based

feedstock,

potentially

sustainable.

Glycolaldehyde

is a reactive

substrate,

selectivity can be

a challenge.

Conclusion
The synthesis of 2-(Ethylamino)ethanol can be accomplished through several effective

pathways, each with its own set of advantages and challenges. The reaction of ethylene oxide

with ethylamine remains the dominant industrial method due to its high efficiency and well-

established technology. However, for a more sustainable and environmentally benign

approach, the catalytic amination of ethylene glycol and the reductive amination of

glycolaldehyde present promising alternatives, particularly as the chemical industry moves

towards bio-based feedstocks. The disproportionation of N-ethyldiethanolamine offers a

valuable route for the valorization of a common byproduct, thereby improving the atom

economy of the primary synthesis process. The selection of a particular synthetic route will
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ultimately depend on the specific requirements of the application, including scale, cost, purity,

and environmental considerations. This guide provides the foundational knowledge for

researchers and professionals to make informed decisions in the synthesis of this important

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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